molecular formula C7H8BrClS B13179391 2-(3-Bromopropyl)-3-chlorothiophene

2-(3-Bromopropyl)-3-chlorothiophene

Cat. No.: B13179391
M. Wt: 239.56 g/mol
InChI Key: GZCIHCQVKZBBLB-UHFFFAOYSA-N
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Description

2-(3-Bromopropyl)-3-chlorothiophene is an organic compound that belongs to the class of halogenated thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine and chlorine atoms in the structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromopropyl)-3-chlorothiophene typically involves the halogenation of thiophene derivatives. One common method is the bromination of 3-chlorothiophene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromopropyl)-3-chlorothiophene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the halogen atoms, yielding the corresponding thiophene derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Nucleophilic Substitution: Substituted thiophenes with various functional groups.

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dehalogenated thiophene derivatives.

Scientific Research Applications

2-(3-Bromopropyl)-3-chlorothiophene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(3-Bromopropyl)-3-chlorothiophene depends on its chemical reactivity and the specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the compound may interact with cellular targets, leading to various biochemical effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Bromopropyl)-thiophene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    3-Chlorothiophene: Lacks the bromopropyl group, limiting its use as an intermediate in complex syntheses.

    2-Bromo-3-chlorothiophene: Similar structure but without the propyl chain, affecting its physical and chemical properties.

Uniqueness

2-(3-Bromopropyl)-3-chlorothiophene is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in organic synthesis. The propyl chain provides additional functionalization options, making it a valuable intermediate for various applications.

Properties

Molecular Formula

C7H8BrClS

Molecular Weight

239.56 g/mol

IUPAC Name

2-(3-bromopropyl)-3-chlorothiophene

InChI

InChI=1S/C7H8BrClS/c8-4-1-2-7-6(9)3-5-10-7/h3,5H,1-2,4H2

InChI Key

GZCIHCQVKZBBLB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Cl)CCCBr

Origin of Product

United States

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